
Bis(trimethylsilyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl)acetonitrile: is an organosilicon compound with the chemical formula (CH₃)₃Si₂C₂N. It is characterized by the presence of two trimethylsilyl groups attached to an acetonitrile moiety. This compound is widely used in organic synthesis due to its unique properties, such as its ability to act as a silylating agent and its stability under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
CH3CN+2(CH3)3SiCl+2Et3N→(CH3)3Si2C2N+2Et3NHCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants.
Análisis De Reacciones Químicas
Types of Reactions: Bis(trimethylsilyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce acetonitrile and trimethylsilanol.
Silylation Reactions: It acts as a silylating agent, transferring trimethylsilyl groups to other molecules.
Common Reagents and Conditions:
Bases: Triethylamine, pyridine
Solvents: Acetonitrile, tetrahydrofuran (THF)
Catalysts: Trimethylsilyl chloride, trifluoroacetic acid
Major Products:
Trimethylsilanol: Formed during hydrolysis
Silylated Derivatives: Formed during silylation reactions
Aplicaciones Científicas De Investigación
Chemistry: Bis(trimethylsilyl)acetonitrile is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates. It is also employed in the synthesis of various organosilicon compounds.
Biology and Medicine: In biological research, this compound is used in the derivatization of biomolecules for analysis by gas chromatography-mass spectrometry (GC-MS). This enhances the volatility and stability of the analytes, facilitating their detection and quantification.
Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based products. It is also utilized in the development of advanced materials for electronics and coatings.
Mecanismo De Acción
The mechanism of action of bis(trimethylsilyl)acetonitrile primarily involves the transfer of trimethylsilyl groups to other molecules. This silylation process occurs through nucleophilic attack on the silicon atom, leading to the formation of silylated derivatives. The compound’s reactivity is influenced by the steric and electronic properties of the trimethylsilyl groups, which can stabilize reactive intermediates and facilitate various chemical transformations.
Comparación Con Compuestos Similares
Trimethylsilyl Chloride: Another silylating agent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for similar silylation reactions but has different reactivity and byproducts.
Trimethylsilyl Cyanide:
Uniqueness: Bis(trimethylsilyl)acetonitrile is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other silylating agents. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Propiedades
Fórmula molecular |
C8H19NSi2 |
|---|---|
Peso molecular |
185.41 g/mol |
Nombre IUPAC |
2,2-bis(trimethylsilyl)acetonitrile |
InChI |
InChI=1S/C8H19NSi2/c1-10(2,3)8(7-9)11(4,5)6/h8H,1-6H3 |
Clave InChI |
KOPOPBCJVOTRMB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C#N)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


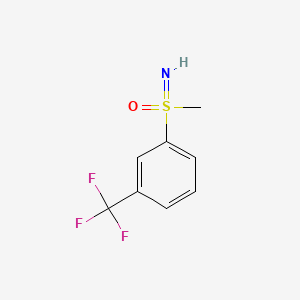

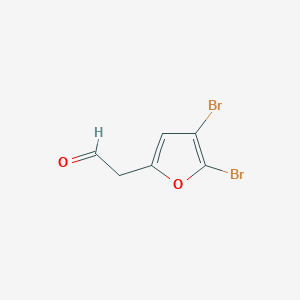

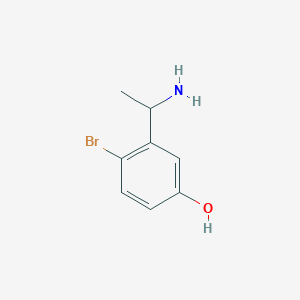

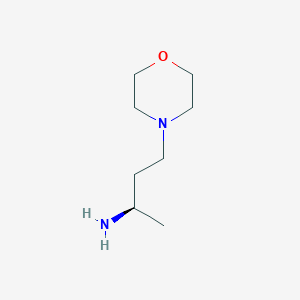
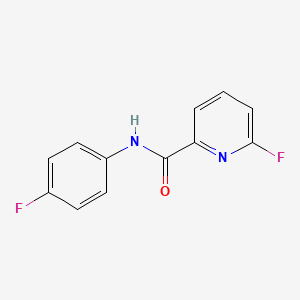

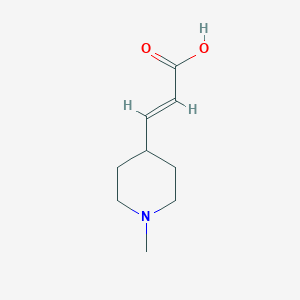
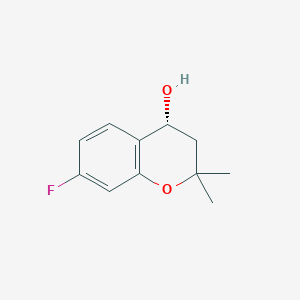

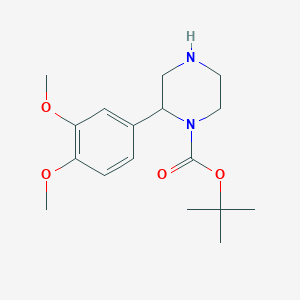
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
